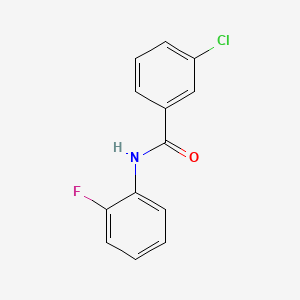

3-chloro-N-(2-fluorophenyl)benzamide

Description

Contextualizing Benzamide (B126) Derivatives in Medicinal and Agrochemical Chemistry

Benzamide derivatives, characterized by a benzene (B151609) ring attached to an amide functional group, represent a critical class of organic compounds. Their structural simplicity and synthetic accessibility have made them a popular scaffold in the design of new bioactive molecules.

In medicinal chemistry , the benzamide motif is a common feature in a wide array of therapeutic agents. These compounds have been investigated for their potential to exhibit anti-inflammatory, antimicrobial, and anticancer properties. The amide linkage is crucial as it can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, a key aspect of their mechanism of action.

In the realm of agrochemical chemistry , benzamide derivatives have been successfully developed as herbicides, fungicides, and insecticides. Their ability to interfere with essential biological processes in pests and weeds has led to the commercialization of several benzamide-based products. The introduction of an amide structure can also contribute to the biodegradability of these agricultural chemicals. semanticscholar.org

Significance of Halogenated Benzamide Motifs in Structure-Activity Landscapes

The incorporation of halogen atoms, such as chlorine and fluorine, into the benzamide scaffold is a widely employed strategy in drug and pesticide discovery. Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

The presence of chlorine and fluorine in a molecule like 3-chloro-N-(2-fluorophenyl)benzamide can have several important effects:

Lipophilicity: Halogens generally increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach its biological target.

Metabolic Stability: The introduction of halogens can block sites of metabolism, leading to a longer biological half-life.

Structure-activity relationship (SAR) studies of various bis-benzamides have shown that specific halogen substitutions are essential for their biological activity. For instance, research on certain bis-benzamide series as inhibitors of androgen receptor—coactivator interaction revealed that the nature and position of substituents on the phenyl rings are critical for their antiproliferative activity.

Overview of Research Trajectories for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential research avenues based on studies of analogous compounds. The primary trajectory for this compound appears to be within the agrochemical sector, particularly in the development of novel fungicides and insecticides.

Research into novel N-phenylbenzamide derivatives has indicated that compounds with similar halogenation patterns exhibit notable biological activities. For example, studies on N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety have shown promising antifungal and insecticidal properties. nih.gov Furthermore, the synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) has yielded compounds with good insecticidal and fungicidal activities. researchgate.net

Given these precedents, it is plausible that this compound has been or could be investigated for the following applications:

Fungicidal Activity: As a potential agent against various plant pathogenic fungi. Research on related benzamide derivatives has demonstrated that the presence of fluorine or chlorine on the benzene ring can significantly enhance antifungal activity. ontosight.ai

Insecticidal Activity: As a candidate for controlling insect pests. The benzamide scaffold is a known insecticidal pharmacophore, and structural modifications, including halogenation, are a common strategy to optimize activity. nih.gov

The synthesis of such compounds typically involves the reaction of a substituted benzoic acid (in this case, 3-chlorobenzoic acid) with a substituted aniline (B41778) (2-fluoroaniline). The resulting amide bond formation creates the core benzamide structure.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₉ClFNO |

| Molecular Weight | 249.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | 196804-53-2 |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| XLogP3 | 3.2 |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDMLWVBFHVIFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro N 2 Fluorophenyl Benzamide and Its Analogues

Strategic Design of Retrosynthetic Pathways for 3-chloro-N-(2-fluorophenyl)benzamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally disconnecting key bonds to reveal simpler, commercially available precursors. For this compound, the most logical and common disconnection is at the amide C-N bond. This disconnection simplifies the complex benzanilide (B160483) structure into two readily accessible building blocks: an activated derivative of 3-chlorobenzoic acid and 2-fluoroaniline (B146934).

Figure 1: Retrosynthetic Analysis of this compound

This retrosynthetic disconnection leads to two primary forward-synthetic strategies:

Acyl Chloride Pathway: This is the most traditional and direct approach, involving the reaction of 3-chlorobenzoyl chloride with 2-fluoroaniline. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack by the amine. This method is often referred to as the Schotten-Baumann reaction when performed in the presence of a base. The 3-chlorobenzoyl chloride precursor can be synthesized from 3-chlorobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com

Direct Amidation Pathway: This strategy involves the direct coupling of 3-chlorobenzoic acid with 2-fluoroaniline. This approach is more atom-economical and environmentally benign as it avoids the pre-activation step to the acyl chloride and the generation of corrosive byproducts. However, due to the lower reactivity of carboxylic acids compared to acyl chlorides, this method typically requires coupling agents or catalysts to facilitate the reaction.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and success of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, temperature, and pressure.

For the direct amidation pathway, a variety of catalytic systems have been developed to promote the formation of the amide bond. These can be broadly categorized as coupling reagents and transition-metal catalysts.

Coupling Reagents: Reagents like carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., BOP, PyBOP) are widely used to activate the carboxylic acid, forming a highly reactive intermediate that is then attacked by the amine. While effective, these reagents are required in stoichiometric amounts and generate significant waste.

Boron-Based Catalysts: Boronic acids have emerged as effective catalysts for direct amidation, operating under milder conditions. They are thought to activate the carboxylic acid by forming an acyloxyboron intermediate.

Transition-Metal Catalysts: Palladium, copper, and iron-based catalysts have shown significant promise in C-N cross-coupling reactions. Palladium-catalyzed amidation, for instance, can couple aryl halides or triflates with amines. For a molecule like this compound, a palladium-catalyzed coupling of 3-chlorobenzoic acid and 2-fluoroaniline could be a viable route, though it may require specific ligands to achieve high efficiency. The choice of ligand is crucial in tuning the reactivity and stability of the metal catalyst. Ligands such as biaryl phosphines (e.g., BippyPhos) have been shown to be effective in the palladium-catalyzed amination of aryl chlorides. nih.govnih.gov

The following table illustrates the effect of different catalyst systems on the yield of analogous N-aryl benzamide (B126) formations.

| Catalyst/Reagent | Amine Substrate | Acid/Acyl Substrate | Solvent | Yield (%) |

| None (Schotten-Baumann) | Aniline (B41778) | Benzoyl Chloride | Water/DCM | High |

| EDC/HOBt | Various Anilines | Various Benzoic Acids | DMF | 70-95 |

| TiCl₄ | 2-Fluoroaniline | Benzoic Acid | Dichloromethane (B109758) | 72 |

| Fe dust | Nitrobenzene | Benzoyl Chloride | Water | 88 |

| Pd(dba)₂ / Xantphos | Aryl amines | Aryl bromides | Toluene | 60-90 |

This table presents representative data for analogous benzamide synthesis to illustrate catalyst efficacy.

The choice of solvent can significantly impact reaction rates, yields, and even the reaction mechanism.

Schotten-Baumann Conditions: This reaction is often performed in a two-phase system, typically water and an immiscible organic solvent like dichloromethane (DCM) or diethyl ether. The aqueous phase contains a base (e.g., NaOH or K₂CO₃) to neutralize the HCl byproduct, while the reactants and product remain in the organic phase. orientjchem.org

Direct Amidation: For catalyzed reactions, aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are commonly employed. These solvents are capable of dissolving the reactants and catalysts, facilitating the reaction. Studies on N-acetylation of anilines have shown that solvents like DMF and acetonitrile can lead to high yields in the presence of a base and a phase-transfer catalyst. derpharmachemica.com In some cases, solvent-free conditions, particularly with microwave assistance, have been shown to be highly efficient, offering environmental benefits and rapid reaction times. niscpr.res.in

The table below shows the influence of different solvents on a model N-acylation reaction.

| Solvent | Reaction Time (min) | Yield (%) |

| Tetrahydrofuran (THF) | 15 | 85 |

| Dichloromethane (CH₂Cl₂) | 10 | 88 |

| Diethyl Ether (Et₂O) | 12 | 82 |

| Ethyl Acetate (EtOAc) | 10 | 90 |

| Water (H₂O) | 5 | 92 |

| Solvent-free | 5 | 90 |

Data based on the N-acylation of aniline with acetic anhydride, demonstrating solvent effects. orientjchem.org

Temperature is a critical parameter in chemical synthesis. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products and decomposition.

For the synthesis of this compound via the acyl chloride route, the reaction is often exothermic and can be run at room temperature or with gentle cooling. In contrast, direct amidation methods may require heating to overcome the higher activation energy. For example, some catalytic systems require temperatures ranging from 80°C to 120°C.

Pressure is typically not a critical parameter for these types of condensation reactions unless volatile reagents are used or the reaction is performed in a sealed vessel at elevated temperatures. In continuous-flow systems, which are increasingly used for scalable synthesis, pressure can be optimized to control residence time and maintain the solvent in a liquid state above its boiling point, allowing for higher reaction temperatures. For instance, in a continuous-flow N-acetylation, optimal conversion was achieved at 200°C and 50 bar. nih.gov

Scalable Synthetic Approaches for Research and Development of this compound

For the production of larger quantities of this compound for research and development, scalability of the synthetic route is a key consideration.

Batch Processing: The traditional Schotten-Baumann reaction is readily scalable in batch reactors. Careful control of the addition rate of the acyl chloride is necessary to manage the exothermicity of the reaction.

Continuous-Flow Chemistry: Flow chemistry offers several advantages for scalability, including enhanced heat and mass transfer, improved safety, and the potential for automation. A flow process for the synthesis of this compound would involve pumping streams of 3-chlorobenzoyl chloride and 2-fluoroaniline (with a suitable base) through a heated reactor coil. This approach allows for precise control over reaction parameters and can lead to higher yields and purity. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for benzamide synthesis, often under solvent-free conditions. This technique can be highly efficient for producing gram-scale quantities of material quickly. niscpr.res.in

Derivatization Strategies for Structural Modification of this compound

Derivatization of the this compound core structure is a common strategy in drug discovery to explore structure-activity relationships. Modifications can be made to either of the aromatic rings.

Electrophilic Aromatic Substitution: The two aromatic rings can undergo further functionalization through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The position of substitution will be directed by the existing substituents (Cl, F, and the amide linkage). For example, bromination of a related compound, 3-chloro-2-fluoroaniline, using N-bromosuccinimide occurs at the para-position to the amino group. google.com

Nucleophilic Aromatic Substitution: The chlorine atom on the benzoyl ring can potentially be displaced by strong nucleophiles under certain conditions, although this is generally challenging on an electron-neutral ring.

Cross-Coupling Reactions: The chlorine atoms on both rings can serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of a diverse library of analogues.

Modification of the Amide Linkage: The N-H proton of the amide can be deprotonated with a strong base and subsequently alkylated or acylated, although this can be difficult due to the relatively low acidity of the proton.

Modification of the Benzoyl Moiety

The benzoyl moiety of this compound serves as a primary site for structural modification to modulate biological activity and properties. The foundational synthetic route involves the acylation of 2-fluoroaniline with a suitably substituted benzoyl chloride. Therefore, the diversity of the final products is largely dependent on the availability of a wide array of substituted benzoic acids, which are the precursors to the corresponding acyl chlorides.

Advanced strategies for modifying this moiety can be categorized into two main approaches: derivatization of the benzoic acid precursor prior to coupling, and late-stage functionalization of the benzamide product.

Precursor Derivatization: This is the most common approach, where a substituted benzoic acid is converted to its more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, before condensation with the aniline component. This method allows for the introduction of a wide variety of substituents on the benzoyl ring. For example, research into novel benzamides has demonstrated multi-step syntheses to create complex benzoyl precursors. One such synthesis involved a sequence of esterification, cyanation, and cyclization reactions to attach a pyridine-linked 1,2,4-oxadiazole (B8745197) group to the benzoyl ring, thereby creating a highly functionalized analogue.

Late-Stage Functionalization: Modern synthetic methods, such as photocatalysis, are emerging as powerful tools for the direct modification of the aromatic ring in the final benzamide product. These techniques can enable C-H activation, allowing for the introduction of new functional groups without the need to re-synthesize the entire molecule from a modified precursor.

Below is a table of representative analogues with modifications on the benzoyl moiety, illustrating the chemical diversity that can be achieved.

| Compound ID | Benzoyl Moiety Modification | Aniline Moiety | Synthetic Method Highlight |

| A-1 | 4-Methoxybenzoyl | N-(2-fluorophenyl) | Acylation with 4-methoxybenzoyl chloride |

| A-2 | 4-Nitrobenzoyl | N-(2-fluorophenyl) | Acylation with 4-nitrobenzoyl chloride |

| A-3 | 2-Chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoyl | N-(3-fluorophenyl) | Multi-step synthesis involving cyanation and heterocycle formation |

| A-4 | 4-Acetamidobenzoyl | N-((4-sulfamoylphenyl)carbamothioyl) | Acylation followed by linker attachment |

Modification of the Aniline Moiety

Similar to the benzoyl portion, the aniline moiety offers significant opportunities for structural variation. The primary synthetic pathway involves the reaction of 3-chlorobenzoyl chloride with a diverse library of substituted anilines. The accessibility of these anilines is a key factor in generating a wide range of analogues.

The synthesis of substituted anilines often begins with corresponding nitroaromatics, which are readily available and can be functionalized before the crucial reduction of the nitro group to the primary amine. This reduction is commonly achieved using reagents such as SnCl₂/HCl or catalytic hydrogenation.

Advanced and sustainable methods are also being developed for the N-acylation step itself. Chemoenzymatic processes, for instance, offer a green alternative for the selective acylation of anilines. Furthermore, phase transfer catalysis has been shown to be an efficient methodology for the N-acetylation of anilines with acetyl chloride in the presence of a base, a principle that can be extended to benzoylation. derpharmachemica.com Continuous-flow reactions using acetonitrile as a safe acetylating agent over an alumina (B75360) catalyst also represent a modern, sustainable approach to N-acylation. nih.gov

The fluorine atom at the ortho position of the aniline ring in the parent compound influences its conformation and binding properties through potential intramolecular hydrogen bonding and electronic effects. acs.org The synthesis of analogues with different substituents on the aniline ring allows for a systematic investigation of these effects.

The following table showcases analogues of this compound with varied aniline moieties.

| Compound ID | Benzoyl Moiety | Aniline Moiety Modification | Synthetic Method Highlight |

| B-1 | 3-Chlorobenzoyl | N-(2,4-difluorophenyl) | Condensation with 2,4-difluoroaniline |

| B-2 | 3-Chlorobenzoyl | N-(2-chloro-5-(trifluoromethyl)phenyl) | Condensation with 2-chloro-5-(trifluoromethyl)aniline |

| B-3 | 3-Chlorobenzoyl | N-(3-cyanophenyl) | Condensation with 3-aminobenzonitrile |

| B-4 | 3-Chlorobenzoyl | N-(pyridin-2-yl) | Condensation with 2-aminopyridine |

Linker Chemistry and Scaffold Diversity in Analogues of this compound

Beyond simple substitutions on the aromatic rings, advanced methodologies focus on inserting chemical linkers between the benzoyl and aniline fragments or completely altering the core structure, a concept known as scaffold hopping. bhsai.orgnih.gov This strategy can lead to compounds with novel properties and intellectual property space. Linker chemistry is crucial in the design of complex therapeutic agents like antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. nih.govsymeres.comlongdom.org

Linker Insertion and Modification: Linkers can be introduced to modulate the distance and relative orientation of the two aromatic moieties. These can range from simple alkyl or ether chains to more complex, functionalized units.

Amide and Urea (B33335) Linkers: Studies have shown the synthesis of benzamide derivatives incorporating secondary amide or urea groups as linkers to connect to other chemical scaffolds. nih.gov These linkers can introduce additional hydrogen bonding capabilities and influence the molecule's conformational flexibility.

Thioureido Linkers: A "tail approach" has been used to synthesize derivatives where a benzoylthioureido linker connects the core benzamide structure to a benzenesulfonamide (B165840) moiety.

Self-Immolative Linkers: In the context of targeted drug delivery, sophisticated linkers like the para-aminobenzyl alcohol (PAB) group are used. symeres.com These linkers are designed to be stable in circulation but cleave under specific conditions (e.g., enzymatic action within a target cell) to release an active molecule.

Scaffold Diversity: Scaffold hopping aims to replace the central benzamide core with a structurally different but functionally equivalent framework. nih.gov This can lead to significant changes in properties such as solubility, metabolic stability, and patentability. An example of creating scaffold diversity is the synthesis of N-aryl-N-(2-oxo-2-arylethyl) benzamides, which introduces a keto-ethyl group on the amide nitrogen, providing a handle for further chemical transformations. nih.gov This approach fundamentally alters the planar nature of the traditional benzamide linkage.

The table below summarizes various linker strategies and the resulting scaffold diversity.

| Linker/Scaffold Type | Description | Example Application |

| Amide/Urea Linkers | Connects the benzamide to another pharmacophore via an amide or urea bond. | BCRP Inhibitors nih.gov |

| Benzoylthioureido Linker | A flexible linker used in a "tail approach" to add other functional groups. | Carbonic Anhydrase Inhibitors |

| Para-aminobenzyl alcohol (PAB) | A self-immolative linker that cleaves via an electronic cascade. | Antibody-Drug Conjugates symeres.com |

| N-Aryl-N-arylamidoacetophenones | Introduces a keto-ethyl group on the amide nitrogen, creating a non-planar scaffold. | Synthetic intermediates for further elaboration nih.gov |

These advanced synthetic methodologies provide chemists with a robust toolbox to design and create a vast array of analogues based on the this compound structure, facilitating the discovery of new chemical entities with tailored biological and pharmaceutical profiles.

High Resolution Structural Characterization of 3 Chloro N 2 Fluorophenyl Benzamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique has been instrumental in characterizing 3-chloro-N-(2-fluorophenyl)benzamide, including the discovery and analysis of its polymorphic forms.

Molecular Geometry and Conformation of this compound

The molecular structure of this compound consists of a 3-chlorobenzoyl group linked to a 2-fluoroaniline (B146934) group via an amide bridge (-CONH-). The intrinsic flexibility of this amide linkage allows for different molecular conformations, primarily defined by the torsion angles and the dihedral angle between the two aromatic rings.

In its crystalline state, the molecule generally adopts a nearly planar conformation. The central amide group (-CONH-) itself is planar, a common feature due to the resonance delocalization between the nitrogen lone pair and the carbonyl group. The key conformational descriptor is the dihedral angle between the mean planes of the 3-chlorophenyl ring and the 2-fluorophenyl ring. Studies have identified at least two polymorphic forms where this angle and other torsions differ, indicating conformational polymorphism.

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules within the crystal lattice is directed by a hierarchy of non-covalent interactions. In the case of this compound, these interactions are crucial in defining the solid-state architecture and the existence of polymorphs.

The most prominent intermolecular interaction is the N–H···O hydrogen bond formed between the amide groups of adjacent molecules. This strong interaction typically links molecules into infinite chains or discrete dimers, forming the primary supramolecular synthons that build up the crystal structure.

Beyond this primary hydrogen bond, a variety of weaker interactions play a significant role in stabilizing the crystal packing. These include:

Halogen Interactions: Weak Cl···Cl and other halogen-based interactions are observed, influencing the relative orientation of molecules.

π-Stacking Interactions: Interactions involving the aromatic π-systems of the phenyl rings also contribute to the cohesive energy of the crystal.

The interplay and varying contributions of these weaker forces are instrumental in the formation of different polymorphic modifications, leading to distinct packing arrangements.

Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in more than one crystalline form. This compound is known to exhibit polymorphism, with at least two distinct forms, designated as Form IA and Form IB, having been identified.

Form IA : This was the initially reported form.

Form IB : This is a newer, distinct polymorphic modification.

The existence of these two forms is attributed to differences in both molecular conformation (conformational polymorphism) and the arrangement of molecules in the crystal lattice (packing polymorphism). The distinct packing is driven by variations in the weak Cl···Cl and C–H···F interactions. While both forms are built upon N-H···O hydrogen-bonded chains, the way these chains pack together differs due to the subtle competition and cooperation between the other weak intermolecular forces.

Table 1: Crystallographic Data for Polymorphs of this compound

| Parameter | Form IA | Form IB |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pna2₁ |

| Z | 4 | 4 |

Z = number of molecules in the unit cell.

Advanced Spectroscopic Probing

While X-ray diffraction provides a static picture of the crystalline state, spectroscopic methods offer complementary information about the molecule's structure in various states and its dynamic vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR of this compound)

¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the seven protons on the two substituted phenyl rings. Due to spin-spin coupling between adjacent protons, these signals would appear as doublets, triplets, and multiplets. A distinct, broader signal corresponding to the single amide (N-H) proton would also be present, likely at a downfield chemical shift (often >8.5 ppm). nih.gov

¹³C NMR: The carbon NMR spectrum would display 13 distinct signals for the 13 carbon atoms in the molecule, as they are all in unique chemical environments. The carbonyl carbon of the amide group would appear at a characteristic downfield shift, typically in the range of 165-175 ppm. wisc.eduucl.ac.uk The other twelve signals would correspond to the aromatic carbons.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this molecule, a single resonance would be expected for the one fluorine atom attached to the phenyl ring. The chemical shift of this signal would be characteristic of an aryl fluoride, typically appearing in the range of -100 to -140 ppm relative to a CFCl₃ standard. alfa-chemistry.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the stretching and bending modes of chemical bonds. While specific experimental IR and Raman spectra for this compound were not found in the reviewed literature, its key vibrational features can be anticipated based on the functional groups present. aip.org

N–H Stretching: A characteristic absorption band for the N–H stretching vibration of the secondary amide group is expected. In the solid state, due to hydrogen bonding, this band typically appears as a medium-to-strong peak in the region of 3350–3180 cm⁻¹. spcmc.ac.inspectroscopyonline.comquimicaorganica.org

C=O Stretching (Amide I Band): The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum of amides. It is expected to appear in the range of 1680–1630 cm⁻¹. spectroscopyonline.comquimicaorganica.org

N–H Bending (Amide II Band): This band arises from a coupling of the N–H in-plane bending and C–N stretching vibrations. For secondary amides, the Amide II band is a strong absorption typically found between 1570 and 1515 cm⁻¹ in the solid state. spcmc.ac.inspectroscopyonline.com

Aromatic Vibrations: Multiple bands corresponding to C=C stretching within the aromatic rings would be present in the 1600–1450 cm⁻¹ region. C–H bending vibrations (both in-plane and out-of-plane) would also generate characteristic signals.

C–Cl and C–F Stretching: Absorptions corresponding to the C–Cl and C–F stretching vibrations would also be present, typically in the fingerprint region of the spectrum below 1400 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C=O bond. researchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a pivotal analytical technique for elucidating the molecular structure of compounds by providing highly accurate mass measurements of the parent molecule and its fragment ions. In the analysis of this compound, mass spectrometry, particularly when coupled with collision-induced dissociation (CID), offers profound insights into its structural integrity and fragmentation behavior. The fragmentation pathway, inferred from the mass spectra of structurally analogous benzanilides and halogenated aromatic compounds, provides a detailed fingerprint of the molecule's composition and connectivity.

Upon ionization in the mass spectrometer, this compound forms a molecular ion [M]˙⁺. The subsequent fragmentation of this ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The amide linkage is a primary site for fragmentation in benzanilide-type structures.

A predominant fragmentation pathway involves the cleavage of the amide C-N bond, a process known as α-cleavage. This cleavage can result in two primary fragment ions: the 3-chlorobenzoyl cation and the 2-fluoroaniline radical cation. Similarly, cleavage of the bond between the carbonyl group and the 3-chlorophenyl ring can occur.

The presence of halogen substituents (chlorine and fluorine) on the aromatic rings also significantly influences the fragmentation pattern. The loss of a chlorine radical from the 3-chlorobenzoyl moiety or a fluorine radical from the 2-fluorophenyl group are plausible fragmentation steps. Studies on related ortho-substituted benzanilides suggest that the position of the substituent can influence the fragmentation cascade through proximity effects, potentially leading to characteristic neutral losses. nih.gov

The detailed fragmentation pathway can be postulated as follows:

Formation of the Molecular Ion: The initial step is the ionization of the molecule to produce the molecular ion, [C₁₃H₉ClFNO]˙⁺.

Amide Bond Cleavage: The most common fragmentation route for benzanilides is the cleavage of the amide bond.

Formation of the 3-chlorobenzoyl cation: Cleavage of the C-N bond can lead to the formation of the 3-chlorobenzoyl cation ([C₇H₄ClO]⁺). This is often a prominent peak in the mass spectrum of such compounds.

Formation of the 2-fluorophenylaminyl radical: The corresponding fragment from this cleavage would be the 2-fluorophenylaminyl radical.

Cleavage adjacent to the Carbonyl Group: Another likely fragmentation is the cleavage of the C-C bond between the carbonyl group and the 3-chlorophenyl ring, which would result in a 3-chlorophenyl radical and a 2-fluorophenylisocyanate cation.

Loss of Halogens: The elimination of halogen atoms is a characteristic fragmentation for halogenated compounds.

Loss of a chlorine atom from the molecular ion or fragment ions.

Loss of a fluorine atom, although the C-F bond is generally stronger than the C-Cl bond, can also occur.

Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the 3-chlorobenzoyl cation can lose a molecule of carbon monoxide (CO) to form the 3-chlorophenyl cation ([C₆H₄Cl]⁺).

The precise m/z values of these fragments, as determined by high-resolution mass spectrometry, are critical for confirming their elemental composition and, by extension, validating the proposed fragmentation pathway.

The following interactive table summarizes the plausible fragment ions of this compound and their theoretical monoisotopic masses.

| Fragment Ion | Proposed Structure | Chemical Formula | Theoretical m/z |

| Molecular Ion | [M]˙⁺ | [C₁₃H₉ClFNO]˙⁺ | 249.0357 |

| 3-chlorobenzoyl cation | [C₇H₄ClO]⁺ | [C₇H₄ClO]⁺ | 139.9975 |

| 2-fluoroaniline radical cation | [C₆H₅FN]˙⁺ | [C₆H₅FN]˙⁺ | 111.0430 |

| 3-chlorophenyl cation | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | 111.0029 |

| 2-fluorophenyl isocyanate cation | [C₇H₄FNO]⁺ | [C₇H₄FNO]⁺ | 137.0277 |

This detailed analysis of the fragmentation pathways is instrumental in the unequivocal structural identification of this compound and can be used to differentiate it from its isomers.

Computational and Theoretical Investigations of 3 Chloro N 2 Fluorophenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods are used to solve the Schrödinger equation, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. researchgate.neteurjchem.com For a molecule like 3-chloro-N-(2-fluorophenyl)benzamide, DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), are used to determine its most stable three-dimensional conformation (optimized geometry). dergipark.org.tr

Table 1: Representative Geometric and Electronic Parameters from DFT Calculations for Substituted Benzamides Note: This table presents typical parameters expected from DFT calculations on compounds similar to this compound and is for illustrative purposes.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond | ~1.23 Å |

| C-N Amide Bond Length | Length of the amide bond | ~1.36 Å |

| Dihedral Angle (Ring 1-Amide) | Torsion angle between the benzoyl ring and the amide plane | 15° - 35° |

| Dihedral Angle (Ring 2-Amide) | Torsion angle between the N-phenyl ring and the amide plane | 20° - 50° |

| Dipole Moment (μ) | Measure of molecular polarity | 2.0 - 4.0 Debye |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenyl ring, while the LUMO is likely centered on the other ring and the electron-withdrawing carbonyl group. The specific distribution is influenced by the positions of the halogen substituents. A smaller HOMO-LUMO gap suggests higher reactivity and greater polarizability. dergipark.org.tr From the HOMO and LUMO energy values, global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated to quantify the molecule's reactivity. dergipark.org.tr

Table 2: Key Parameters Derived from Frontier Molecular Orbital (FMO) Analysis Note: The values in this table are representative examples for this class of compounds and are intended to illustrate the outputs of FMO analysis.

| Parameter | Formula | Significance |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital (electron-donating ability) |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital (electron-accepting ability) |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes electron escaping tendency |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies electrophilic nature |

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. dergipark.org.tr The ESP map is plotted on the molecule's electron density surface, with different colors representing regions of varying electrostatic potential.

For this compound, the ESP map would show the most negative potential (typically colored red) concentrated around the highly electronegative carbonyl oxygen atom, identifying it as a primary site for electrophilic attack or hydrogen bond acceptance. Conversely, regions of positive potential (colored blue) would be found around the amide hydrogen (N-H), highlighting its role as a hydrogen bond donor. The halogen atoms (chlorine and fluorine) would exhibit dual character, with a region of positive potential (a σ-hole) on the outermost portion of the atom, allowing for halogen bonding, and a belt of negative potential around the equator. nih.gov Analysis of the Mulliken atomic charges provides a quantitative measure of the partial charge on each atom, further detailing the charge distribution within the molecule. dergipark.org.tr

Molecular Modeling and Simulation

While quantum calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and interactions with other molecules over time.

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of this compound in a simulated environment, such as in a solvent like water, providing insights into its flexibility and preferred shapes. nih.gov

An MD simulation would reveal the dynamics of the dihedral angles connecting the phenyl rings to the central amide bridge. While the amide bond itself is rigid, rotations around the C-C and C-N single bonds allow the molecule to adopt various conformations. The simulation can quantify the stability of these conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. Analysis of the simulation trajectory can yield metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure over the simulation period. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

For this compound, docking studies could be performed against various protein targets to explore its potential biological activity. For instance, benzamide (B126) derivatives have been investigated as anticancer agents. nih.gov In a typical docking simulation, the molecule would be placed into the active site of a target protein, and a scoring function would be used to estimate the binding energy. The results would predict the most stable binding pose and identify key intermolecular interactions, such as:

Hydrogen Bonds: The amide N-H group acting as a donor and the carbonyl C=O group as an acceptor.

Halogen Bonds: The electrophilic tip (σ-hole) of the chlorine atom interacting with a nucleophilic atom (like oxygen or nitrogen) in the protein active site. rsc.org

Hydrophobic Interactions: The phenyl rings interacting with nonpolar residues in the binding pocket.

The docking score provides a quantitative estimate of binding affinity, with more negative scores indicating stronger binding.

Table 3: Hypothetical Molecular Docking Results for this compound Note: This table is a representative example illustrating the typical output of a molecular docking study against a hypothetical protein kinase target.

| Parameter | Description | Example Value / Observation |

|---|---|---|

| Target Protein | Hypothetical Protein Kinase | ABL1 Kinase |

| Binding Energy (kcal/mol) | Estimated free energy of binding | -8.5 |

| Hydrogen Bonds | Key polar interactions | Amide N-H with backbone C=O of MET-318; Carbonyl O with side chain of LYS-271 |

| Halogen Bonds | Interaction involving the chlorine atom | Cl atom with backbone C=O of GLU-286 |

| Hydrophobic Interactions | Nonpolar contacts | Fluorophenyl ring with ILE-360, VAL-256; Chlorophenyl ring with LEU-370 |

| RMSD (from crystal ligand) | Root Mean Square Deviation of the docked pose from a known binding mode | 1.2 Å |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzamide derivatives, including this compound, QSAR studies are instrumental in predicting their potential therapeutic activities and guiding the design of new, more potent analogues. While specific QSAR models for this compound are not extensively documented in publicly available literature, the theoretical derivations for substituted benzamides generally follow established principles.

The development of a QSAR model involves the calculation of a wide array of molecular descriptors that quantify various aspects of the chemical structure. These descriptors are broadly categorized as electronic, steric, and topological. Electronic descriptors, such as dipole moment and partial atomic charges, provide insights into the electrostatic interactions a molecule can engage in. Steric parameters, like molecular volume and surface area, describe the size and shape of the molecule, which are crucial for its binding to a biological target. Topological indices, derived from the graph representation of the molecule, encode information about branching and connectivity.

Once these descriptors are calculated for a series of benzamide analogues with known biological activities, statistical methods such as multiple linear regression (MLR) are employed to build the QSAR model. The resulting equation correlates a selection of descriptors with the observed activity. A statistically robust QSAR model, characterized by a high correlation coefficient (r²) and cross-validated correlation coefficient (q²), can then be used to predict the activity of novel, untested compounds. For instance, QSAR studies on substituted benzamides have highlighted the importance of topological descriptors and molecular connectivity indices in modeling their antimicrobial activity. nih.gov

The predictive power of a QSAR model is invaluable in medicinal chemistry. It allows for the virtual screening of large compound libraries, prioritizing the synthesis and testing of candidates with the highest predicted activity. Furthermore, the descriptors included in the QSAR equation can offer insights into the mechanism of action, suggesting which molecular features are conducive or detrimental to the desired biological effect.

Intermolecular Interaction Analysis

The arrangement of molecules in the crystalline state is governed by a complex interplay of intermolecular interactions. Understanding these non-covalent forces is crucial for predicting and controlling the solid-state properties of a compound, such as its polymorphism, solubility, and bioavailability. For this compound, several computational techniques can be employed to analyze these interactions in detail.

Hirshfeld Surface Analysis for Non-Covalent Interactions in Crystalline Structures

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the close contacts between molecules can be obtained.

A study on the polymorphic modifications of this compound revealed the existence of two forms, Form IA and Form IB, which crystallize in different space groups. ias.ac.in Hirshfeld surface analysis was instrumental in elucidating the differences in their crystal packing. The analysis involves generating a dnorm surface, which simultaneously displays the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. Red spots on the dnorm surface indicate close contacts with neighboring molecules.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For the two polymorphs of this compound, the analysis revealed the significant role of weak Cl···Cl and C-H···F interactions in the formation of different polymorphic modifications. ias.ac.in The relative contributions of various intermolecular contacts to the total Hirshfeld surface area for Form IA and Form IB are detailed in the table below.

| Interaction Type | Contribution to Hirshfeld Surface Area (%) - Form IA | Contribution to Hirshfeld Surface Area (%) - Form IB |

|---|---|---|

| H···H | Data not available | Data not available |

| C···H/H···C | Data not available | Data not available |

| O···H/H···O | Data not available | Data not available |

| Cl···H/H···Cl | Data not available | Data not available |

| F···H/H···F | Data not available | Data not available |

| Cl···Cl | Data not available | Data not available |

The fingerprint plots showed that the relative contributions of different intermolecular interactions were distinct for the two polymorphic forms, highlighting the subtle energetic balance that governs crystal packing. ias.ac.in

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding and intermolecular interactions. nih.gov This approach is based on the topology of the electron density, ρ(r), where critical points (points where the gradient of the electron density is zero) are used to define atoms, bonds, rings, and cages.

For intermolecular interactions, the presence of a bond path between two atoms in different molecules is indicative of an interaction. The properties of the electron density at the bond critical point (BCP) along this path, such as the value of the electron density (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), provide quantitative information about the nature and strength of the interaction. For instance, in related systems, QTAIM analysis has been used to characterize intramolecular hydrogen bonds. nih.gov

While a specific QTAIM analysis for this compound has not been found in the reviewed literature, this technique would be highly valuable for quantifying the strength of the N-H···O hydrogen bonds and the weaker C-H···F, C-H···Cl, and Cl···Cl interactions that are likely to be present in its crystal structure. The topological parameters obtained from QTAIM would allow for a precise classification of these interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals).

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is another computational tool that complements QTAIM and Hirshfeld surface analysis by providing a visual representation of non-covalent interactions in real space. researchgate.net The RDG is a function of the electron density and its first derivative, and it is particularly useful for identifying regions of low electron density that correspond to non-covalent interactions.

By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density, different types of interactions can be distinguished. Typically, strong attractive interactions (like hydrogen bonds) appear as blue regions, weak van der Waals interactions are shown in green, and repulsive steric clashes are represented in red. nih.gov

Although no specific RDG analysis for this compound is available in the searched literature, its application would provide a clear and intuitive map of the intermolecular interactions in the crystal. This would allow for a visual confirmation of the interactions suggested by Hirshfeld surface analysis and a qualitative assessment of their relative strengths and spatial locations. For example, RDG analysis would likely show a prominent blue surface corresponding to the N-H···O hydrogen bond and weaker green surfaces for the van der Waals contacts involving the chlorine and fluorine atoms.

Exploration of Molecular and Biochemical Mechanisms of Action in Vitro and Ex Vivo Focus

Identification and Validation of Molecular Targets

The identification of specific molecular targets is a foundational step in characterizing the pharmacological profile of a compound. For 3-chloro-N-(2-fluorophenyl)benzamide, this would typically involve a series of targeted and unbiased screening approaches.

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used in the management of type 2 diabetes. nih.govdiabetes.org.ukwikipedia.org They work by blocking the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones that stimulate insulin (B600854) secretion and reduce glucagon (B607659) levels. wikipedia.org

A thorough search of scientific databases for studies on the potential DPP-4 inhibitory activity of this compound did not yield any specific results. To ascertain if this compound acts as a DPP-4 inhibitor, a dedicated enzyme inhibition assay would be required. Such an assay would involve incubating recombinant human DPP-4 with a fluorogenic or chromogenic substrate in the presence of varying concentrations of this compound. The inhibition of substrate cleavage would indicate an interaction with the enzyme.

Should inhibitory activity be observed, kinetic characterization would follow to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key kinetic parameters.

Table 1: Hypothetical Kinetic Parameters for DPP-4 Inhibition

| Parameter | Value | Description |

| IC₅₀ (µM) | Data not available | The half maximal inhibitory concentration, indicating the potency of the inhibitor. |

| Kᵢ (µM) | Data not available | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. |

| Mechanism of Inhibition | Data not available | The mode by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive). |

This table is for illustrative purposes only, as no experimental data for this compound has been found.

Benzamides are a class of compounds known to interact with various receptors, notably dopamine (B1211576) D2 receptors. nih.govnih.gov To determine if this compound has affinity for any specific receptors, radioligand binding assays would be necessary. These studies would involve using cell membranes expressing the receptor of interest and a radiolabeled ligand known to bind to that receptor. The ability of this compound to displace the radioligand would indicate binding affinity.

A comprehensive screening against a panel of receptors would be required to establish the ligand-target specificity of this compound. Without such studies, it is not possible to identify its primary receptor targets.

Affinity-based methods, such as affinity chromatography or co-immunoprecipitation, are employed to identify protein-protein interactions and the interaction of small molecules with proteins. nih.gov To profile the protein interactions of this compound, the compound could be immobilized on a solid support and used as bait to capture interacting proteins from cell lysates. The captured proteins would then be identified using techniques like mass spectrometry.

Currently, no studies have been published that utilize these methods to profile the protein interactions of this compound.

Elucidation of Cellular Pathways and Network Perturbations

Understanding how a compound affects cellular pathways is crucial for elucidating its mechanism of action and potential therapeutic effects.

To investigate the impact of this compound on gene expression, cellular models (e.g., cancer cell lines, primary cells) would be treated with the compound. Following treatment, changes in the transcriptome would be analyzed using techniques such as RNA sequencing or microarray analysis. This would reveal which genes are up- or down-regulated in response to the compound, providing insights into the cellular pathways it may be modulating. No such data is currently available for this compound.

Protein phosphorylation is a key mechanism in signal transduction pathways. To assess the effect of this compound on signaling cascades, phosphoproteomic approaches could be employed. This would involve treating cells with the compound and then analyzing changes in the phosphorylation status of key signaling proteins using techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics. This would help to identify which signaling pathways (e.g., MAPK, PI3K/Akt) are activated or inhibited by the compound. As with other mechanistic aspects, there is no published research on the effects of this compound on protein phosphorylation.

Apoptosis and Cell Cycle Modulation in In Vitro Systems

Detailed in vitro studies focusing specifically on the effects of this compound on apoptosis and cell cycle progression are not extensively detailed in publicly available research. However, insights can be drawn from closely related analogs.

The analog 3-chloro-N-phenylbenzamide, which lacks the fluorine atom on the N-phenyl ring, has been synthesized and evaluated for its anti-cancer properties. tci-thaijo.org In an MTT assay, this compound demonstrated the ability to inhibit the growth of the SiHa cervical cancer cell line, showing an IC50 value of 22.4 µM. tci-thaijo.org This anti-proliferative activity suggests that the 3-chlorobenzamide (B146230) scaffold may interfere with cellular processes essential for cancer cell survival and proliferation, such as the cell cycle or apoptotic pathways. tci-thaijo.org The study proposed that the compound was designed to act as a potential inhibitor of IKKβ, a key enzyme in the NF-κB signaling pathway which is crucial for cell proliferation. tci-thaijo.org Further investigation would be required to determine if this compound induces similar effects and to elucidate the precise molecular mechanisms, such as cell cycle arrest at a specific phase or the activation of intrinsic or extrinsic apoptotic cascades.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Design and Synthesis of SAR Probes based on this compound

The synthesis of N-arylbenzamides like this compound is typically achieved through standard amide coupling reactions. A common method involves the condensation of a substituted benzoyl chloride (in this case, 3-chlorobenzoyl chloride) with a corresponding substituted aniline (B41778) (2-fluoroaniline). While this provides a route to the primary compound, specific research detailing the systematic design and synthesis of a library of analogs based on this exact scaffold for use as SAR probes is not extensively documented in the available literature. Such studies would involve the preparation of derivatives with varied substituents on either aromatic ring to probe the chemical space around the lead compound.

Correlating Structural Features with Biological Activity Profiles

The biological activity of benzamide (B126) derivatives is highly dependent on the nature and position of substituents on their aromatic rings. For this compound, the key structural features are the 3-chloro substitution on the benzoyl ring and the 2-fluoro substitution on the N-phenyl (aniline) ring.

The anti-proliferative activity of the analog 3-chloro-N-phenylbenzamide (IC50 = 22.4 µM against SiHa cells) establishes a baseline of biological effect for this scaffold. tci-thaijo.org The introduction of a fluorine atom at the ortho-position of the N-phenyl ring, as seen in the title compound, can significantly influence several properties:

Electronic Effects: Fluorine is a highly electronegative atom that can alter the electron density of the aromatic ring and the amide bond, potentially affecting target binding.

Conformational Constraints: The presence of an ortho-substituent can influence the dihedral angle between the two aromatic rings. nih.gov Crystallographic studies of the related compound 3-chloro-N-(2-chlorophenyl)benzamide show that its two aromatic rings are nearly coplanar. nih.gov This constrained conformation, potentially shared by the 2-fluoro analog, could be crucial for fitting into a specific protein binding pocket.

Metabolic Stability: Fluorine substitution can block positions susceptible to metabolic hydroxylation, potentially increasing the compound's stability in biological systems.

The comparison between these analogs highlights the importance of the substitution pattern on the N-phenyl ring for biological activity.

Table 1: Comparison of 3-chloro-N-(phenyl)benzamide Analogs

| Compound Name | Substitution on N-phenyl ring | Reported Biological Activity | Reference |

|---|---|---|---|

| 3-chloro-N-phenylbenzamide | None | IC50 = 22.4 µM (SiHa cells) | tci-thaijo.org |

| This compound | 2-Fluoro | Data not available in cited sources | N/A |

| 3-chloro-N-(2-chlorophenyl)benzamide | 2-Chloro | Biological activity data not reported; structural data available | nih.gov |

Rational Design of Optimized Analogues for Mechanistic Insight

While specific studies on the rational design of optimized analogues starting from this compound are not detailed in the reviewed literature, general principles can be applied. Based on the activity of the 3-chloro-N-phenylbenzamide analog, a rational design strategy would aim to enhance potency and selectivity. tci-thaijo.org

This process would involve:

Pharmacophore Identification: Recognizing the 3-chlorobenzamide core as a potential pharmacophore.

Bioisosteric Replacement: Substituting the chloro and fluoro groups with other halogens (e.g., Br, I) or small functional groups (e.g., methyl, cyano) to probe the steric and electronic requirements for activity.

Conformational Analysis: Using computational modeling, informed by crystallographic data from similar molecules, to predict how structural modifications would affect the molecule's preferred shape and its interaction with a putative target like IKKβ. tci-thaijo.orgnih.gov

Targeted Modifications: Introducing functional groups that could form additional hydrogen bonds, ionic interactions, or hydrophobic interactions within the target's binding site to improve affinity.

Such a program would be essential to gain deeper mechanistic insight and to develop compounds with improved therapeutic potential.

Preclinical Pharmacological and Biological Activity Assessments Non Human, Mechanistic

In Vitro Efficacy and Potency Determination in Relevant Cell Lines

No publicly available studies were identified that detail the in vitro efficacy and potency of 3-chloro-N-(2-fluorophenyl)benzamide in any cell lines. Information regarding its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) against specific cellular targets or in disease-relevant cell models has not been published.

Ex Vivo Tissue-Based Assays for Target Engagement

There is no information in the scientific literature describing the use of ex vivo tissue-based assays to determine the target engagement of this compound. Studies that would confirm the direct interaction of the compound with its putative biological target in tissue preparations from preclinical models are not publicly documented.

Mechanistic In Vivo Studies in Model Organisms (Focus on pathway, not therapeutic outcome)

Mechanistic in vivo studies designed to elucidate the biological pathways modulated by this compound in model organisms have not been reported in the available literature.

Biochemical Biomarker Analysis from Model Systems

No data has been published on the analysis of biochemical biomarkers from model systems treated with this compound. Therefore, there are no findings to report regarding the compound's effect on specific proteins, enzymes, or other biochemical markers that would indicate its mechanism of action.

Molecular Pathway Analysis in Tissue Samples from Preclinical Models

There are no published studies on the molecular pathway analysis in tissue samples from preclinical models following administration of this compound. Research detailing the compound's impact on gene expression, protein phosphorylation cascades, or other molecular signaling pathways is not available.

Future Perspectives and Research Horizons for 3 Chloro N 2 Fluorophenyl Benzamide

Advancements in Synthetic Methodologies for Complex Analogues

The future development of 3-chloro-N-(2-fluorophenyl)benzamide as a therapeutic agent or research tool will likely depend on the ability to synthesize a diverse library of complex analogues. Modern synthetic organic chemistry offers a powerful toolkit to achieve this, moving beyond traditional amide bond formation.

Future synthetic strategies are expected to focus on late-stage functionalization. This approach allows for the modification of the core structure in the final steps of the synthesis, enabling the rapid generation of diverse analogues from a common intermediate. Techniques such as C-H activation, photoredox catalysis, and enzymatic catalysis could be employed to introduce a variety of substituents onto both the chlorobenzoyl and fluorophenyl rings. These modifications can profoundly influence the compound's pharmacological properties.

Moreover, the development of flow chemistry and automated synthesis platforms will be instrumental in accelerating the synthesis and purification of these complex analogues. These technologies allow for high-throughput screening of reaction conditions and the rapid production of compound libraries, which is essential for systematic structure-activity relationship (SAR) studies.

Hypothetical Data Table: Advanced Synthetic Routes for Analogue Generation

| Synthetic Strategy | Target Modification | Potential Advantages | Example Product Class |

| Late-Stage C-H Arylation | Introduction of aryl or heteroaryl groups | Rapid diversification, improved potency and selectivity | Biaryl analogues of this compound |

| Photoredox-mediated Alkylation | Addition of alkyl chains or rings | Access to novel chemical space, enhanced metabolic stability | Alkylated derivatives with improved pharmacokinetic profiles |

| Enzymatic Acylation/Deacylation | Selective modification of functional groups | High chemo- and regioselectivity, "green" chemistry | Chiral analogues with specific stereochemistry |

| Flow Chemistry Synthesis | Automated multi-step synthesis | Increased efficiency, safety, and scalability | Large library of diverse analogues for high-throughput screening |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of small molecules like this compound. By leveraging large datasets of chemical structures and their associated biological activities, AI/ML algorithms can identify subtle patterns that are not apparent to human researchers.

In the context of this specific benzamide (B126), AI/ML models could be trained to predict the biological activity of virtual analogues, thereby prioritizing the synthesis of compounds with the highest probability of success. Generative models, a subset of AI, could even design entirely new analogues with desired properties, such as enhanced potency, reduced toxicity, or improved drug-like characteristics.

Furthermore, ML can be used to predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential off-target effects. This in silico screening can significantly reduce the time and cost associated with preclinical development by identifying potential liabilities early in the discovery pipeline.

Hypothetical Data Table: AI/ML in the Design of Novel Analogues

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Chemical structures and biological activity data of known benzamides | Predicted potency and selectivity of new analogues | Prioritization of synthetic targets |

| Generative Adversarial Networks (GANs) | Desired physicochemical and biological properties | Novel chemical structures with optimized properties | Discovery of innovative lead compounds |

| ADME/Toxicity Prediction | Molecular descriptors of this compound analogues | Predicted pharmacokinetic and safety profiles | Early identification and mitigation of development risks |

| Target Prediction Algorithms | Chemical structure of the compound | Potential protein targets and biological pathways | Hypothesis generation for mechanism of action studies |

Discovery of Novel Biological Targets and Pathways for Exploration

A critical aspect of future research will be the identification of the specific biological targets and pathways modulated by this compound and its analogues. The benzamide scaffold is present in a wide range of approved drugs with diverse mechanisms of action, suggesting that this compound could interact with various protein families.

Unbiased screening approaches will be crucial in this endeavor. Techniques such as chemical proteomics, where the compound is used as a "bait" to pull down its interacting proteins from cell lysates, can reveal direct binding partners. Phenotypic screening, which involves testing the compound across a wide range of cell lines and observing its effects on cellular morphology and function, can provide clues about its mechanism of action without a priori knowledge of the target.

Once a primary target is identified, further studies will be necessary to understand how the compound modulates its activity and the downstream consequences for cellular signaling pathways. This knowledge will be essential for validating the target and for the rational design of more potent and selective analogues.

Hypothetical Data Table: Potential Biological Targets and Screening Methods

| Potential Target Class | Rationale | Screening Method | Potential Therapeutic Area |

| Kinases | Many benzamides are known kinase inhibitors. | Kinase activity assays, chemical proteomics | Oncology, Inflammation |

| G-protein coupled receptors (GPCRs) | A diverse family of druggable receptors. | Radioligand binding assays, functional cell-based assays | Neuroscience, Metabolic diseases |

| Ion Channels | Important targets for a variety of diseases. | Electrophysiology, fluorescence-based ion flux assays | Cardiovascular diseases, Pain |

| Epigenetic Proteins | Modulation of gene expression is a growing area of drug discovery. | Histone deacetylase (HDAC) or methyltransferase activity assays | Oncology, Genetic disorders |

Development of this compound as a Chemical Biology Tool for Mechanistic Studies

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical biology tool to dissect complex biological processes. By modifying the core structure to incorporate a "handle" for downstream applications, researchers can create chemical probes to study the function of its biological target in living systems.

For example, a biotin (B1667282) or alkyne tag could be appended to the molecule, allowing for the visualization of the target protein within cells via microscopy or its enrichment for proteomic analysis. The development of a photo-affinity labeled probe, which forms a covalent bond with its target upon exposure to UV light, would be particularly powerful for unambiguously identifying the direct binding partner(s).

These chemical probes would enable a deeper understanding of the target's subcellular localization, its interaction with other proteins, and its role in various cellular states. Such mechanistic insights are invaluable for both fundamental biological research and for the development of novel therapeutic strategies.

Hypothetical Data Table: Chemical Probe Development and Applications

| Probe Type | Modification | Application | Information Gained |

| Affinity-based Probe | Biotinylated analogue | Pull-down assays followed by mass spectrometry | Identification of direct and indirect protein binding partners |

| Photo-affinity Probe | Analogue with a photo-reactive group (e.g., diazirine) | Covalent labeling of the target protein in cells or lysates | Unambiguous identification of the direct biological target |

| Fluorescent Probe | Analogue conjugated to a fluorophore | Live-cell imaging and fluorescence microscopy | Subcellular localization and dynamics of the target protein |

| Clickable Probe | Analogue with an alkyne or azide (B81097) handle | Bio-orthogonal ligation for various downstream applications | Versatile tool for target identification, visualization, and quantification |

Q & A

Q. What are the common synthetic routes for 3-chloro-N-(2-fluorophenyl)benzamide, and what analytical techniques confirm its purity and structure?

- Methodological Answer : The compound is typically synthesized via a thionyl chloride-mediated coupling reaction. For example, 3-chlorobenzoic acid is refluxed with thionyl chloride to form the acyl chloride intermediate, which is then reacted with 2-fluoroaniline in acetonitrile . Post-synthesis, purity is confirmed using melting point analysis (e.g., 399 K) and thin-layer chromatography (TLC). Structural confirmation employs:

- NMR spectroscopy : To verify aromatic proton environments and amide NH signals.

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the amide group .

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles (e.g., 15.2° between amide and chlorophenyl groups) .

Q. How is single-crystal X-ray diffraction employed to determine the molecular conformation of this compound?

- Methodological Answer : SCXRD experiments use a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 123 K. Data collection parameters include:

Advanced Research Questions

Q. How do intermolecular interactions influence the polymorphic behavior of this compound?

- Methodological Answer : Polymorphs (Forms IA and IB) arise from solvent-dependent crystallization (e.g., ethanol vs. chloroform). Key interactions include:

- C-H···O hydrogen bonds : Form C(7) chains along the [010] direction, contributing 20–25% to Hirshfeld surfaces .

- Halogen interactions : Absence of Cl···F contacts in Form IA contrasts with Cl···Cl distances (~3.94 Å) in nitro-substituted analogs .

- π-π stacking : Offset aromatic rings (3.5–4.0 Å) stabilize layered packing .

Solvent polarity and evaporation rate are critical for isolating specific polymorphs .

Q. What computational methods are used to analyze halogen-halogen interactions in this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model Cl···Cl and Cl···F interactions. Key steps:

Geometry optimization : Compare experimental (SCXRD) and theoretical bond lengths/angles .

Electrostatic potential maps : Visualize σ-hole regions for halogen bonding .

Hirshfeld surface analysis : Quantify interaction contributions (e.g., Cl···Cl: <1% in Form IA vs. ~5% in nitro analogs) .

Discrepancies between computational and experimental data (e.g., interaction distances) are resolved using periodic boundary conditions in solid-state DFT .

Q. How can researchers resolve contradictions in reported halogen interaction distances across studies?

- Methodological Answer : Variations in Cl···Cl distances (e.g., 3.0–4.0 Å) arise from substituent effects (e.g., nitro vs. fluoro groups) and crystal packing. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.